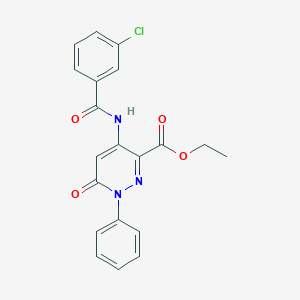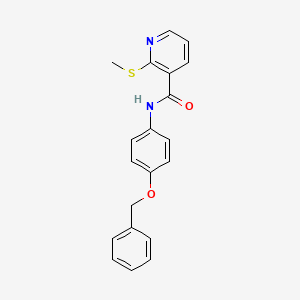![molecular formula C21H19N5O3S2 B2435482 ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate CAS No. 886939-13-5](/img/structure/B2435482.png)
ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including an ethyl ester, a pyrrole ring, a thiophene ring, a triazole ring, and an amide linkage . These functional groups could potentially confer a variety of chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The presence of nitrogen and sulfur atoms within the rings would create regions of electron density that could participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich heterocyclic rings and the various functional groups. For example, the pyrrole and thiophene rings might undergo electrophilic aromatic substitution, while the ester and amide groups could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heteroatoms might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación
Molecular Structure and Docking Studies
Ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has been studied using FT-IR and FT-Raman spectra to understand its molecular structure. These studies, along with natural bond orbital analysis, help in understanding the stability of the molecule arising from hyperconjugative interactions and charge delocalization. Molecular electrostatic potential, nonlinear optical properties, and frontier molecular orbitals of the compound are also studied at the DFT level, revealing potential sites for nucleophilic attack and significant nonlinear optical properties. Molecular docking studies suggest potential inhibitory activity against pyrrole inhibitor (El-Azab et al., 2016).
Synthesis in Green Chemistry
Research in green chemistry has developed a metal-free method for synthesizing polysubstituted pyrrole derivatives, which is relevant to the compound . This method involves intermolecular cycloaddition and uses surfactants in an aqueous medium, highlighting an environmentally friendly approach to synthesizing such compounds (Kumar et al., 2017).
Antibacterial and Antifungal Potential
The compound has been investigated for potential antimicrobial properties. New derivatives synthesized from this compound have been screened for antibacterial and antifungal activities against various microorganisms, indicating its potential use in the development of new antimicrobial agents (Desai et al., 2007).
Applications in Heterocyclic Synthesis
The compound is significant in the field of heterocyclic synthesis. Research has been conducted on the synthesis of various heterocyclic systems incorporating similar molecular structures, indicating its relevance in creating new chemical entities with potential biological activities (Postovskii et al., 1977).
Asymmetric Synthesis for Alkaloid Construction
Asymmetric intramolecular Michael reaction of compounds related to ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is explored to construct chiral building blocks for alkaloid synthesis. This showcases its use in developing complex organic molecules (Hirai et al., 1992).
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[[2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3S2/c1-2-29-20(28)15-7-9-16(10-8-15)22-18(27)14-31-21-24-23-19(17-6-5-13-30-17)26(21)25-11-3-4-12-25/h3-13H,2,14H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRMYVZBUSCPXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-[({[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

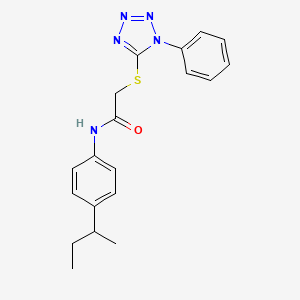
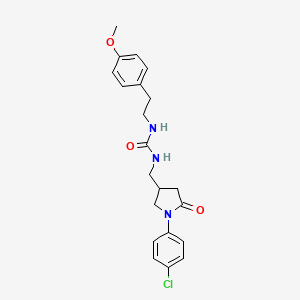
![2-[(5-Methyl-1,3-oxazol-4-yl)methyl-[(2-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2435403.png)
![N-(4-methylphenyl)-3-{[2-(4-methylphenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2435404.png)
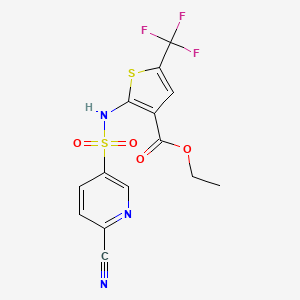
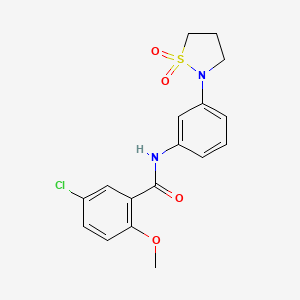


![8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-heptyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2435414.png)

![ethyl [4-(aminocarbonyl)-1-(2-chlorobenzyl)-1H-1,2,3-triazol-5-yl]imidoformate](/img/structure/B2435416.png)
